molecular formula C15H15ClN4O5 B13456798 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride

2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride

Cat. No.: B13456798
M. Wt: 366.75 g/mol
InChI Key: NVJFITFDYZDGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride is a synthetic small molecule featuring a hybrid structure combining isoindole-1,3-dione and 2,6-dioxopiperidine (dioxopiperidinyl) pharmacophores. The core isoindole moiety is substituted at position 2 with a dioxopiperidinyl group and at position 5 with an acetamide side chain bearing a primary amino group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications .

This compound belongs to a class of molecules designed to leverage the biological activity of dioxopiperidine derivatives, which are known for their roles in protein degradation (e.g., proteasome inhibitors) and immunomodulation (e.g., immunomodulatory imide drugs, IMiDs).

Properties

Molecular Formula

C15H15ClN4O5

Molecular Weight

366.75 g/mol

IUPAC Name

2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide;hydrochloride

InChI

InChI=1S/C15H14N4O5.ClH/c16-6-12(21)17-7-1-2-8-9(5-7)15(24)19(14(8)23)10-3-4-11(20)18-13(10)22;/h1-2,5,10H,3-4,6,16H2,(H,17,21)(H,18,20,22);1H

InChI Key

NVJFITFDYZDGFN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dioxopiperidine with an appropriate isoindoline derivative under controlled conditions. The reaction is often carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and dioxo groups are susceptible to hydrolysis under acidic or basic conditions:

  • Amide bond cleavage : The acetamide side chain can undergo hydrolysis to form carboxylic acid derivatives. For example, acidic hydrolysis yields 2-aminoacetic acid and the corresponding amine intermediate.

  • Piperidine dioxo ring stability : The 2,6-dioxopiperidine moiety demonstrates resistance to hydrolysis under physiological conditions but may undergo slow ring-opening in strongly acidic environments .

Oxidation and Reduction

Key functional groups participate in redox reactions:

  • Amino group oxidation : The primary amine in the acetamide side chain can be oxidized to a nitroso or nitro derivative using agents like hydrogen peroxide or meta-chloroperbenzoic acid.

  • Isoindole carbonyl reduction : The 1,3-dioxo groups in the isoindole ring may be reduced to diols using sodium borohydride or lithium aluminum hydride, though this reaction is less common due to steric hindrance .

Functional Group Modifications

The compound’s structure allows targeted derivatization:

Amino Group Reactions

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form secondary amides.

  • Urea formation : Reacts with isocyanates to generate urea-linked derivatives, a strategy employed in PROTAC (Proteolysis-Targeting Chimera) development .

Piperidine Dioxo Modifications

  • Ring substitution : The piperidine nitrogen can undergo alkylation or arylation under Mitsunobu conditions .

Isoindole Core Reactivity

  • Nucleophilic aromatic substitution : The electron-deficient isoindole ring allows substitution at the 4- or 6-positions with nucleophiles like amines or thiols .

Conjugation and Linker Chemistry

The compound is used in PROTAC synthesis via its amino group:

Reaction TypeReagentProduct ApplicationReference
Amide couplingNHS estersE3 ligase ligand conjugation
Click chemistryAzide-alkyne cycloadditionBiocompatible tagging

Stability Under Physiological Conditions

Studies on structural analogs suggest:

  • pH-dependent degradation : The compound remains stable at neutral pH but degrades in acidic environments (e.g., lysosomal compartments).

  • Photoreactivity : The isoindole core may undergo photodegradation under UV light, necessitating storage in opaque containers .

Comparative Reactivity with Analogs

The table below highlights key differences between this compound and related derivatives:

CompoundCAS NumberReactive SitesPrimary Applications
2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-isoindol-5-yl]acetamide HCl-Amino, dioxo groupsPROTAC synthesis, kinase inhibition
2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-isoindol-4-yl]acetamide444287-88-1Azide, amideClick chemistry probes
Thalidomide-5-NH2-CH2-COOH2412056-27-8Carboxylic acid, aminoImmunomodulatory conjugates

Synthetic Pathways and Byproducts

Key steps in its synthesis include:

  • Isoindole ring formation via cyclization of phthalic anhydride derivatives.

  • Piperidine coupling using Buchwald-Hartwig amination .

  • Acetamide installation via EDC/NHS-mediated coupling .
    Common byproducts include deacetylated intermediates and ring-opened piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride involves its interaction with specific molecular targets. It can modulate the activity of proteins such as GSPT1 and IKZF1, leading to their degradation. This modulation occurs through the formation of a complex that tags the target proteins for ubiquitination and subsequent proteasomal degradation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form
Target compound C15H16Cl2N3O4* 366.21 Amino-acetamide, dioxopiperidinyl Hydrochloride
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide C15H14ClN3O4 335.74 Chloro-acetamide, dioxopiperidinyl Neutral
N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride C18H21ClN4O6 424.80 Aminopropyl-oxyacetamide, dioxopiperidinyl Hydrochloride
3-(1-Oxo-3-imino-1,3-dihydro-2H-isoindol-2-yl)-2,6-dioxopiperidine (Compound 18, ) C11H10N4O3 246.22 Imidazole-substituted isoindole, dioxopiperidinyl Neutral

*Calculated based on the hydrochloride addition to the base structure (C15H15N3O4 + HCl).

Key Observations:

  • The target compound distinguishes itself via the amino-acetamide group, contrasting with the chloro-acetamide in and the oxyacetamide linker in . These substitutions alter electronic properties and hydrogen-bonding capacity.
  • The dioxopiperidinyl group is a conserved feature across all analogues, underscoring its role in biological activity (e.g., cereblon E3 ligase binding in IMiDs).

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound PSA (Ų)* Solubility (HCl Salt) LogP (Predicted) Stability Considerations
Target compound ~100 High -1.2 Hydrochloride form reduces hygroscopicity.
Compound 85.9 Low 1.5 Neutral form may require formulation additives.
Compound ~120 Moderate -2.0 Extended alkyl chain may increase metabolic lability.

*Polar Surface Area (PSA) estimated using functional groups.

Analysis:

  • The hydrochloride salt of the target compound improves solubility compared to neutral analogues like , aligning with pharmacokinetic optimization strategies.

Biological Activity

The compound 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride represents a class of isoindole-imide derivatives that have garnered attention for their potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its pharmacological profiles, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O5C_{15}H_{18}N_{4}O_{5} with a molecular weight of approximately 342.33 g/mol. The structure features a complex arrangement that includes a piperidine ring and an isoindole moiety, which are critical for its biological activity.

Research indicates that isoindole-imide compounds exhibit various biological activities through multiple mechanisms:

  • Cytokine Modulation : The compound has been shown to modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1). It stimulates the production of anti-inflammatory cytokines like IL-10, which can be beneficial in inflammatory diseases and cancers .
  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Recent studies have highlighted the compound's ability to inhibit IDO activity, which is crucial in cancer immunotherapy. IDO is an enzyme that can suppress T-cell responses; thus, its inhibition can enhance anti-tumor immunity .
  • Anticancer Activity : The compound has shown promise in treating various types of cancers, including solid tumors and hematological malignancies. It is particularly noted for its efficacy against multiple myeloma and leukemias by inducing apoptosis in cancer cells and enhancing immune responses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide hydrochloride:

Activity IC50 Value (µM) Reference
IDO Inhibition4.1
TNF-α Production ModulationNot specified
IL-10 StimulationNot specified
Apoptosis Induction in Cancer CellsNot specified

Case Study 1: In Vitro Evaluation of IDO Inhibition

A study conducted using HeLa cells demonstrated that the compound inhibited IDO activity with an IC50 value of approximately 4.1 µM. This inhibition is significant as it suggests potential applications in enhancing immune responses against tumors .

Case Study 2: Anti-Cancer Efficacy

In preclinical models, the compound exhibited significant anti-cancer activity against various tumor cell lines. The mechanisms involved include apoptosis induction and modulation of immune cell activity. These findings support its potential use in combination therapies for cancer treatment .

Q & A

Q. Q1. What are the recommended methodologies for synthesizing and characterizing this compound?

Answer: Synthesis typically involves multi-step organic reactions, including amide coupling and cyclization steps. For characterization:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm structural integrity, focusing on peaks corresponding to the dioxopiperidine and isoindole moieties.
  • High-Performance Liquid Chromatography (HPLC): Ensure purity (>95%) using reverse-phase columns and UV detection at 254 nm.
  • Mass Spectrometry (MS): Validate molecular weight via ESI-MS or MALDI-TOF.
    Optimization Tip: Apply Design of Experiments (DoE) to minimize synthesis steps while maximizing yield .

Q. Q2. How should researchers handle solubility challenges during in vitro assays?

Answer:

  • Solvent Screening: Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS at pH 7.4).
  • Surfactant Use: For hydrophobic conditions, employ polysorbate-80 (0.01–0.1% w/v) to enhance solubility.
  • Stability Checks: Monitor compound degradation via UV-Vis spectroscopy over 24–72 hours.
    Reference: Membrane separation technologies (e.g., dialysis) can assess passive diffusion in physiological conditions .

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data be resolved between in vitro and in vivo models?

Answer:

  • Mechanistic Modeling: Use quantum chemical calculations to predict metabolite formation or off-target interactions. For example, compute binding affinities to unintended receptors using density functional theory (DFT) .
  • Pharmacokinetic Profiling: Compare hepatic microsomal stability and plasma protein binding ratios to identify discrepancies in bioavailability.
  • Statistical Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate confounding variables like batch-to-batch impurity variations .

Q. Q4. What strategies optimize reaction conditions for large-scale synthesis while maintaining stereochemical purity?

Answer:

  • Flow Chemistry: Implement continuous-flow reactors to control exothermic reactions and reduce byproduct formation.
  • Catalyst Screening: Test chiral catalysts (e.g., BINAP-metal complexes) for asymmetric induction during cyclization steps.
  • Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters in real-time .

Q. Q5. How can computational tools predict degradation pathways under varying storage conditions?

Answer:

  • Molecular Dynamics (MD) Simulations: Model hydrolysis or oxidation pathways in silico under acidic/alkaline conditions.
  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) and analyze degradation products via LC-MS.
  • Machine Learning: Train models on existing stability datasets to predict shelf-life using descriptors like LogP and polar surface area .

Experimental Design & Data Analysis

Q. Q6. What experimental designs are suitable for studying structure-activity relationships (SAR) of analogs?

Answer:

  • Fragment-Based Design: Synthesize analogs with systematic substitutions (e.g., halogenation at the isoindole ring) and assay against target proteins (e.g., kinases).
  • Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using regression models.
  • High-Throughput Screening (HTS): Pair with cheminformatics tools (e.g., MOE) to cluster analogs by pharmacophore features .

Q. Q7. How can researchers address low reproducibility in kinetic studies of enzyme inhibition?

Answer:

  • Precision Controls: Include reference inhibitors (e.g., staurosporine for kinases) in every assay plate.
  • Enzyme Lot Standardization: Pre-screen enzyme batches for activity consistency.
  • Data Normalization: Use Z-factor scoring to filter out outliers and improve inter-lab reproducibility .

Safety & Compliance

Q. Q8. What safety protocols are critical when handling this compound in early-stage research?

Answer:

  • Hazard Mitigation: Use fume hoods for weighing powdered forms due to potential respiratory irritancy (Pictogram: GHS07) .
  • Waste Disposal: Neutralize acidic/basic degradation products before disposal per EPA guidelines.
  • Training: Mandate 100% compliance in safety exams for lab personnel, emphasizing emergency response for accidental exposure .

Formulation & Delivery

Q. Q9. What particle engineering techniques improve bioavailability in preclinical models?

Answer:

  • Nano-Milling: Reduce particle size to <200 nm using wet milling with stabilizers (e.g., HPMC).
  • Spray Drying: Formulate amorphous solid dispersions with polymers (e.g., PVP-VA64) to enhance dissolution rates.
  • In Vivo Validation: Compare AUC (area under the curve) in rodent pharmacokinetic studies between crystalline and nano-formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.